4-Nitrophenyl heptanoate 4-Nitrophenyl heptanoate
Brand Name: Vulcanchem
CAS No.: 1956-08-7
VCID: VC18729938
InChI: InChI=1S/C13H17NO4/c1-2-3-4-5-6-13(15)18-12-9-7-11(8-10-12)14(16)17/h7-10H,2-6H2,1H3
SMILES:
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

4-Nitrophenyl heptanoate

CAS No.: 1956-08-7

Cat. No.: VC18729938

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl heptanoate - 1956-08-7

Specification

CAS No. 1956-08-7
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name (4-nitrophenyl) heptanoate
Standard InChI InChI=1S/C13H17NO4/c1-2-3-4-5-6-13(15)18-12-9-7-11(8-10-12)14(16)17/h7-10H,2-6H2,1H3
Standard InChI Key UUQDIYZHZCSSEE-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Insights

4-Nitrophenyl heptanoate belongs to the class of aromatic nitro compounds, featuring a heptanoate (seven-carbon aliphatic chain) esterified to the para position of a nitro-substituted benzene ring. The electron-withdrawing nitro group at the phenyl ring’s para position enhances the electrophilicity of the ester carbonyl, making it highly reactive toward nucleophiles such as amines and thiols . Key physicochemical properties include:

PropertyValue
Molecular FormulaC13H17NO4\text{C}_{13}\text{H}_{17}\text{NO}_4
Molecular Weight251.278 g/mol
Exact Mass251.116 g/mol
PSA (Polar Surface Area)72.12 Ų
LogP (Octanol-Water)3.99

The compound’s hydrophobic nature, indicated by its high LogP value, suggests preferential solubility in organic solvents like dichloromethane or tetrahydrofuran .

Synonyms and Registry Data

Alternative designations for this compound include p-nitrophenyl heptanoate, n-heptanoic acid 4-nitrophenyl ester, and Heptanoic acid, 4-nitrophenyl ester. Its CAS registry number (1956-08-7) ensures unambiguous identification across chemical databases .

Synthesis and Manufacturing

Classical Esterification Methods

The synthesis of 4-nitrophenyl heptanoate typically involves the condensation of heptanoic acid with 4-nitrophenol under acidic or coupling conditions. A seminal study by Barra and Rossi (1992) detailed the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous dichloromethane, achieving moderate yields . Earlier work by Zahn and Schade (1963) employed acetyl chloride as an activating agent, though this method required stringent moisture control to prevent hydrolysis of the reactive intermediate .

Modern Optimization Strategies

Recent advancements emphasize the use of 4-nitrophenyl activated esters as superior synthons for radiofluorination. For instance, 4-nitrophenyl heptanoate derivatives have been utilized in indirect fluorination protocols, where the ester serves as a leaving group during nucleophilic aromatic substitution with 18F^{18}\text{F}-fluoride . This approach circumvents the challenges of direct fluorination, enabling the preparation of radiolabeled biomolecules for positron emission tomography (PET) .

Reactivity and Kinetic Behavior

Hydrolysis Mechanisms

The hydrolysis of 4-nitrophenyl esters is a well-studied model reaction for enzymatic esterase activity. Kodaka (1983) investigated the hydrolysis of structurally analogous p-nitrophenyl hexanoate (PNPH) catalyzed by histidine-containing peptides. While the catalytic efficiency of peptides was lower than free imidazole, the addition of cationic surfactants like cetyltrimethylammonium bromide (CTAB) enhanced reaction rates by 40–60%, likely due to micellar stabilization of transition states . These findings suggest that 4-nitrophenyl heptanoate’s hydrolysis follows a similar micelle-assisted pathway, with the long alkyl chain promoting hydrophobic interactions in surfactant systems .

Comparative Reactivity Profiles

Applications in Organic and Medicinal Chemistry

Activated Ester in Amide Bond Formation

4-Nitrophenyl heptanoate’s primary application lies in its role as an activated ester for synthesizing amides and peptides. The electron-deficient aryl group facilitates efficient nucleophilic attack by primary and secondary amines, yielding heptanamide derivatives with concomitant release of 4-nitrophenol—a reaction monitored spectrophotometrically at 400 nm due to the phenoxide ion’s absorbance .

Radiolabeling and Biomedical Imaging

A breakthrough application involves its use in radiofluorination. Has et al. (2022) demonstrated that 4-nitrophenyl-activated esters, including heptanoate derivatives, are optimal for introducing 18F^{18}\text{F} isotopes into biomolecules. The ester’s robust leaving group ability enables efficient displacement with 18F^{18}\text{F}-fluoride under mild conditions, a critical advantage for labeling heat-sensitive proteins and antibodies .

Heterocyclic Synthesis

In heterocyclic chemistry, 4-nitrophenyl heptanoate has been employed to synthesize tetrahydroisoquinoline derivatives. For example, reaction with cyanothioacetamide yields thioamide-functionalized isoquinolines, characterized by 1H^{1}\text{H} NMR and IR spectroscopy . These compounds exhibit potential as kinase inhibitors, highlighting the ester’s versatility in drug discovery .

Future Directions and Research Opportunities

Enhancing Catalytic Efficiency

Future studies could explore engineered enzymes or supramolecular catalysts to accelerate 4-nitrophenyl heptanoate’s hydrolysis, mimicking the efficiency of natural esterases. Immobilization on mesoporous silica or metal-organic frameworks (MOFs) may further enhance stability and reusability in industrial settings.

Expanding Radiopharmaceutical Applications

The growing demand for PET imaging agents necessitates the development of novel 4-nitrophenyl ester derivatives with improved 18F^{18}\text{F}-incorporation kinetics. Collaborative efforts between synthetic chemists and radiopharmacologists could yield next-generation tracers for oncology and neurology.

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